molecular formula C17H15F3N4O2S B10970324 4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide

4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide

Cat. No.: B10970324
M. Wt: 396.4 g/mol
InChI Key: NHDYQMZWPGPGNP-UHFFFAOYSA-N
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Description

4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzenesulfonamide moietyThe trifluoromethyl group, in particular, is known for its ability to enhance the biological activity and stability of compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide involves its interaction with specific molecular targets:

Properties

Molecular Formula

C17H15F3N4O2S

Molecular Weight

396.4 g/mol

IUPAC Name

4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-yl]benzenesulfonamide

InChI

InChI=1S/C17H15F3N4O2S/c1-12-5-7-15(8-6-12)27(25,26)23-16-21-11-24(22-16)10-13-3-2-4-14(9-13)17(18,19)20/h2-9,11H,10H2,1H3,(H,22,23)

InChI Key

NHDYQMZWPGPGNP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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